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Compound of Interest

Compound Name: 1-Ethynyl-3-phenoxybenzene

Cat. No.: B1601481 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0). Designed for researchers, scientists,

and professionals in drug development, this document delves into the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule.

The interpretations are grounded in fundamental spectroscopic principles and comparative

analysis with structurally similar compounds, offering field-proven insights into its molecular

architecture.

Introduction
1-Ethynyl-3-phenoxybenzene is a bi-aryl ether containing a terminal alkyne, a versatile

functional group in organic synthesis, particularly in click chemistry and the formation of

complex molecular scaffolds. Accurate characterization of this molecule is paramount for its

application in medicinal chemistry and materials science. This guide provides a detailed

analysis of its spectroscopic signature, enabling unambiguous identification and quality control.

Molecular Structure and Key Features
The structure of 1-Ethynyl-3-phenoxybenzene, with the IUPAC name 1-ethynyl-3-
phenoxybenzene and molecular formula C₁₄H₁₀O, is presented below. The molecule's key

features include a meta-substituted benzene ring, a phenoxy ether linkage, and a terminal

ethynyl group. These functionalities give rise to characteristic signals in various spectroscopic

analyses.
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Caption: Structure of 1-Ethynyl-3-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 1-Ethynyl-3-phenoxybenzene are

presented below. These predictions are based on the analysis of related structures and

established substituent effects on aromatic systems.[1][2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.40 - 7.25 m 3H Ar-H

~7.20 - 7.00 m 6H Ar-H

~3.10 s 1H ≡C-H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~157 Ar-C (C-O)

~156 Ar-C (C-O)

~130 Ar-CH

~129 Ar-CH

~124 Ar-CH

~123 Ar-C (C-C≡)

~120 Ar-CH

~119 Ar-CH

~118 Ar-CH

~83 -C≡CH

~78 -C≡CH

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynyl-3-phenoxybenzene in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire the spectrum with a pulse angle of 30-45 degrees.

Set the spectral width to cover the range of -2 to 12 ppm.
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Employ a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a pulse angle of 45 degrees and a longer relaxation delay (e.g., 2-5 seconds) to

ensure proper quantification of all carbon signals, including quaternary carbons.

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra.

Interpretation of NMR Spectra
The predicted ¹H NMR spectrum of 1-Ethynyl-3-phenoxybenzene is expected to show a

complex multiplet pattern in the aromatic region (δ 7.00-7.40 ppm) integrating to nine protons.

The protons on the phenoxy ring and the ethynyl-substituted ring will have distinct chemical

shifts influenced by the electron-donating ether oxygen and the electron-withdrawing alkyne

group. The acetylenic proton is anticipated to appear as a sharp singlet around δ 3.10 ppm, a

characteristic chemical shift for terminal alkynes.[4]

In the ¹³C NMR spectrum, two quaternary carbon signals are expected at the downfield end of

the aromatic region (~156-157 ppm), corresponding to the carbons directly attached to the

ether oxygen. The remaining aromatic carbons will resonate between δ 118-130 ppm. The two

sp-hybridized carbons of the ethynyl group are predicted to appear around δ 83 and 78 ppm.

The carbon attached to the benzene ring will be slightly more downfield than the terminal

acetylenic carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 1-Ethynyl-3-phenoxybenzene are listed below.

Predicted IR Data (KBr Pellet or Thin Film)
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~3100-3000 Medium Aromatic C-H stretch

~2110 Medium, Sharp C≡C stretch

~1600-1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~1240 Strong Aryl-O-C asymmetric stretch

~880-750 Strong
Aromatic C-H out-of-plane

bending

Experimental Protocol: IR Data Acquisition
Sample Preparation:

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium

bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic

press.

Thin Film (for liquids or low-melting solids): Dissolve the sample in a volatile solvent (e.g.,

dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the

solvent to evaporate, leaving a thin film of the sample.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate).

Place the sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Interpretation of IR Spectrum
The IR spectrum of 1-Ethynyl-3-phenoxybenzene is expected to be dominated by several key

absorptions. A strong, sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the

terminal alkyne.[5][6] The C≡C triple bond stretch will appear as a medium, sharp band around

2110 cm⁻¹.[7] The presence of the aromatic rings will be confirmed by C-H stretching vibrations

just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.

A strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of

the diaryl ether linkage. The substitution pattern on the benzene rings can be inferred from the

C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Proposed Fragment

194 High [M]⁺ (Molecular Ion)

165 Medium [M - CHO]⁺

139 Medium [M - C₂H₂O]⁺

115 Medium [C₉H₇]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 High [C₆H₅]⁺ (Phenyl cation)

Experimental Protocol: MS Data Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

40-500).

Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are

plotted to generate the mass spectrum.

Interpretation of Mass Spectrum
The electron ionization mass spectrum of 1-Ethynyl-3-phenoxybenzene is expected to show

a prominent molecular ion peak at m/z 194, corresponding to its molecular weight. The

fragmentation pattern will be influenced by the stability of the aromatic rings and the ether

linkage. Common fragmentation pathways for diaryl ethers involve cleavage of the C-O bond.

[8][9] The loss of a phenoxy radical would lead to a fragment at m/z 101, and the loss of an

ethynylphenyl radical would result in a fragment at m/z 93. Rearrangements are also common

in the fragmentation of aromatic compounds.[10][11] The presence of a peak at m/z 77 is

characteristic of a phenyl cation.

[C₁₄H₁₀O]⁺˙
m/z = 194

[C₁₃H₉O]⁺
m/z = 165- CHO

[C₁₂H₇O]⁺
m/z = 139

- C₂H₂O (rearrangement)

[C₆H₅]⁺
m/z = 77

- C₈H₅O˙

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways of 1-Ethynyl-3-phenoxybenzene in EI-MS.
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This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-Ethynyl-
3-phenoxybenzene. The presented NMR, IR, and MS data, along with their interpretations,

offer a robust framework for the identification and characterization of this important synthetic

building block. The experimental protocols described herein represent standard methodologies

that can be adapted for routine analysis. Researchers and scientists can leverage this guide to

ensure the quality and purity of 1-Ethynyl-3-phenoxybenzene in their drug discovery and

materials science endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601481#spectroscopic-data-nmr-ir-ms-of-1-ethynyl-
3-phenoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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